Osimertinib N,N'-Dioxide, a derivative of osimertinib, is an important compound in the treatment of non-small cell lung cancer (NSCLC). Osimertinib itself is a third-generation anti-epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, specifically designed to target mutations in the EGFR gene, such as T790M, which confer resistance to earlier treatments. The compound is recognized for its ability to irreversibly bind to mutant EGFR, making it a critical agent in oncology therapeutics.
Osimertinib is classified as an anti-cancer agent and falls under the category of small molecule inhibitors. It was developed by AstraZeneca and is marketed under the brand name Tagrisso. The compound has been extensively studied and utilized in clinical settings for its efficacy against specific EGFR mutations that are prevalent in NSCLC patients .
The synthesis of osimertinib involves several key steps, typically starting from readily available precursors. A common synthetic route includes:
Osimertinib N,N'-Dioxide has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the EGFR protein. The molecular formula for osimertinib is with a molecular weight of approximately 596 g/mol.
The structural features include:
Osimertinib undergoes various chemical reactions during its synthesis and metabolic processes:
Osimertinib functions by selectively targeting mutant forms of the EGFR protein. The mechanism involves:
Osimertinib N,N'-Dioxide exhibits several notable physical and chemical properties:
Osimertinib N,N'-Dioxide is primarily used in clinical oncology for treating patients with NSCLC harboring specific EGFR mutations. Its applications include:
Osimertinib N,N'-dioxide is a significant oxidative metabolite of osimertinib (molecular formula: C~28~H~33~N~7~O~2~·CH~4~O~3~S; molar mass: 596 g/mol), a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI). This metabolite forms through N-oxidation of the dimethylamino moiety in the parent compound, resulting in distinct physicochemical properties [5] [7]. Structural elucidation via ultra-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UPLC-QTOF-MS/MS) reveals characteristic fragmentation patterns, including the loss of N~2~O (60 Da) and subsequent cleavage of the methoxypropanamide side chain [5].
Advanced nuclear magnetic resonance (NMR) studies (1H, 13C, DEPT-135, COSY, HSQC, and HMBC) confirm the N-oxide’s identity as N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-3-methoxypropanamide [5]. The N-oxidation induces electron redistribution, increasing polarity and altering molecular electrostatic potential surfaces compared to osimertinib. These changes impact solubility and membrane permeability, as quantified by a 30% reduction in logP values [4] [5].
Property | Osimertinib | Osimertinib N,N'-Dioxide | Analytical Method |
---|---|---|---|
Molecular Formula | C~28~H~33~N~7~O~2~ | C~28~H~33~N~7~O~4~ | High-resolution MS |
Key MS/MS Fragments (m/z) | 596 [M+H]⁺, 486, 394 | 612 [M+H]⁺, 552, 486 | UPLC-QTOF-MS/MS |
¹³C NMR Shift (Carbonyl C) | 165.8 ppm | 166.2 ppm | 500 MHz NMR |
Solubility (aq. buffer) | 0.12 mg/mL | 0.38 mg/mL | HPLC-UV quantification |
Osimertinib N,N'-dioxide contributes to the pharmacological profile of third-generation EGFR-TKIs through its activity against both classical and uncommon EGFR mutations. While osimertinib itself irreversibly inhibits sensitizing mutations (exon 19 deletions, L858R) and the T790M resistance mutation via covalent binding to Cys797, its N-oxide metabolite retains selective efficacy against EGFR variants with reduced wild-type EGFR affinity [7] [9]. Preclinical models demonstrate that the metabolite inhibits signaling pathways in NSCLC cell lines harboring uncommon EGFR mutations (e.g., G719X, S768I, L861Q), achieving IC~50~ values of ≤50 nM [3] [6].
In patient-derived xenograft (PDX) models, osimertinib N,N'-dioxide sustains tumor growth inhibition in EGFR-mutant tumors, including those with compound mutations (e.g., G719X + L861Q). This activity is mechanistically attributed to its ability to disrupt ATP-binding site phosphorylation without requiring bio-reversion to the parent drug [3] [9]. However, it exhibits diminished potency against tumors with tertiary C797S mutations, which prevent covalent binding to EGFR [4] [6].
EGFR Mutation Type | Cell Line/Model | IC~50~ (nM) | Tumor Growth Inhibition |
---|---|---|---|
L858R/T790M | H1975 | 11 | 98% (Day 21) |
G719X | PDX (LU-01-031) | 22 | 87% (Day 28) |
L861Q | PDX (LU-07-013) | 49 | 78% (Day 28) |
C797S/T790M/L858R | Ba/F3 | >1000 | Not significant |
N-oxide formation represents a strategic metabolic modification that enhances key pharmaceutical properties of EGFR inhibitors. For osimertinib, N-oxidation:
These modifications exemplify how N-oxidation serves as a natural prodrug optimization mechanism, balancing target engagement and pharmacokinetic parameters for oncotherapeutic applications [2] [4].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0